CCR5 Antagonism Potential vs. ACC Inhibitory Profile of Core-Modified Analogs
The target compound is reported to exhibit CCR5 antagonist activity in preliminary pharmacological screening [1]. In contrast, structurally similar pyrimidine-substituted pyrrolidine derivatives lacking the sulfonyl group (e.g., those in US8962641) are described as acetyl-CoA carboxylase (ACC) inhibitors [2]. This divergence highlights that the sulfonyl moiety in the target compound directs biological activity toward a distinct target class.
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | CCR5 antagonist (preliminary screening) [1] |
| Comparator Or Baseline | Pyrimidine-substituted pyrrolidines without sulfonyl group [2]; ACC inhibitors |
| Quantified Difference | Not applicable (qualitative target class difference) |
| Conditions | Not specified for target compound; ACC inhibition data from patent assays |
Why This Matters
This informs selection for projects focused on chemokine receptor modulation over metabolic enzyme inhibition, where a simple pyrrolidine-pyrimidine scaffold might be incorrectly assumed to have similar activity.
- [1] Semantic Scholar. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Author: 张会利, 2012. View Source
- [2] SumoBrain. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8962641. View Source
